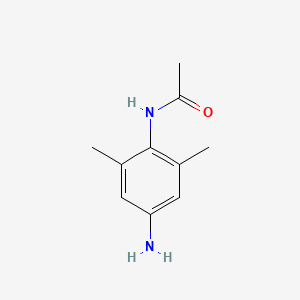

N-(4-amino-2,6-dimethylphenyl)acetamide

Descripción general

Descripción

N-(4-amino-2,6-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of acetanilide and is known for its various applications in scientific research and industry. This compound is characterized by the presence of an amino group and two methyl groups attached to the phenyl ring, which contribute to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-(4-amino-2,6-dimethylphenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst such as glacial acetic acid. The reaction typically occurs at elevated temperatures, around 80°C, and results in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistent product quality.

Análisis De Reacciones Químicas

Substitution Reactions

The acetamide group participates in nucleophilic substitution reactions. For example, in the synthesis of pharmaceutical intermediates like ranolazine, 2-chloro-N-(2,6-dimethylphenyl)acetamide reacts with piperazine under reflux conditions .

Key Reaction

Conditions :

Hydrolysis of the Amide Bond

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding 4-amino-2,6-dimethylaniline and acetic acid.

| Condition | Reagents | Products |

|---|---|---|

| Acidic (HCl, Δ) | Concentrated HCl, 140°C | 4-Amino-2,6-dimethylaniline + Acetic Acid |

| Basic (NaOH, Δ) | Aqueous NaOH, reflux | Same as above |

Applications : Hydrolysis is critical for modifying the compound’s pharmacological profile or degrading it in environmental studies.

Oxidation of the Amino Group

The para-amino group is susceptible to oxidation, forming nitroso or nitro derivatives depending on the oxidant strength.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H₂O₂ | Mild, RT | N-(4-Nitroso-2,6-dimethylphenyl)acetamide |

| KMnO₄ | Acidic, Δ | N-(4-Nitro-2,6-dimethylphenyl)acetamide |

Note : Over-oxidation can lead to ring degradation, necessitating controlled conditions.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution, primarily at the para and ortho positions relative to the amino group.

| Reaction | Reagents | Position Substituted | Major Product |

|---|---|---|---|

| Bromination | Br₂ (FeBr₃ catalyst) | Para to -NH₂ | N-(4-Amino-3-bromo-2,6-dimethylphenyl)acetamide |

| Nitration | HNO₃/H₂SO₄ | Ortho to -NH₂ | N-(4-Amino-3-nitro-2,6-dimethylphenyl)acetamide |

Mechanism : The amino group activates the ring, directing electrophiles to positions 3 and 5 (ortho to -NH₂).

Complexation with Metal Ions

The amino and carbonyl groups enable coordination with transition metals, forming stable complexes.

| Metal Ion | Ligand Sites | Application |

|---|---|---|

| Cu²⁺ | -NH₂ and -CONH- | Catalysis or antimicrobial agents |

| Fe³⁺ | -NH₂ | Sensor development |

Example : Copper complexes exhibit enhanced antibacterial activity compared to the free ligand.

Aplicaciones Científicas De Investigación

N-(4-amino-2,6-dimethylphenyl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of N-(4-amino-2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. In the case of its use as a local anesthetic precursor, the compound acts on sodium channels in nerve cells, blocking the transmission of pain signals. This action is similar to that of lidocaine, which is derived from this compound .

Comparación Con Compuestos Similares

Similar Compounds

Lidocaine: 2-diethylamino-N-(2,6-dimethylphenyl)acetamide, a widely used local anesthetic.

Acetaminophen: 4-hydroxyphenyl acetamide, known for its analgesic and antipyretic properties.

N-(2,6-Dimethylphenyl)chloroacetamide: Used in various industrial applications.

Uniqueness

N-(4-amino-2,6-dimethylphenyl)acetamide is unique due to its specific structural features, such as the presence of an amino group and two methyl groups on the phenyl ring

Actividad Biológica

N-(4-amino-2,6-dimethylphenyl)acetamide, also known as an active metabolite of lidocaine, has garnered interest in various biological applications due to its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its amide functional group and aromatic structure. It is synthesized from 4-amino-2,6-dimethylphenol, and its chemical formula is C10H13N2O. The compound exhibits solubility in organic solvents and limited solubility in water.

Target of Action : The primary target of this compound is voltage-gated sodium channels.

Mode of Action : The compound binds to specific sites within the sodium channel pore, effectively blocking sodium ion passage. This mechanism disrupts the normal flow of sodium ions critical for action potential initiation and propagation in neurons.

Biochemical Pathways : By inhibiting sodium channels, the compound prevents neuronal excitability, leading to local anesthetic effects without affecting consciousness or central nervous system functions.

Pharmacological Activity

Research indicates that this compound possesses several biological activities:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes and inhibit growth.

- Antitumor Properties : Preliminary studies suggest potential antitumor activity, with the compound demonstrating cytotoxic effects on cancer cell lines. This activity may involve apoptosis induction and cell cycle arrest mechanisms.

Table 1: Summary of Biological Activities

| Biological Activity | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Local Anesthetic | Blocks sodium channels for pain relief |

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus and Escherichia coli demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains. The compound's mechanism involved disruption of the bacterial cell wall integrity.

- Antitumor Research : In a controlled laboratory setting, this compound was tested on human breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells. Flow cytometry analysis confirmed that treated cells underwent apoptosis.

- Local Anesthesia Application : Clinical trials involving lidocaine formulations containing this compound showed rapid onset and prolonged analgesic effects during minor surgical procedures. Patients reported significant pain relief without systemic side effects.

Propiedades

IUPAC Name |

N-(4-amino-2,6-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-6-4-9(11)5-7(2)10(6)12-8(3)13/h4-5H,11H2,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODSKRCNOQNBAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201280285 | |

| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116296-36-7 | |

| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116296-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Amino-2,6-dimethylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201280285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.